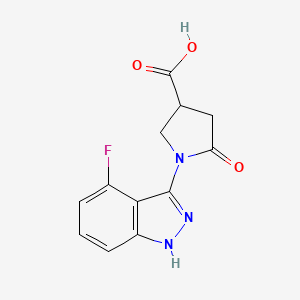

1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a fluorinated indazole moiety and a carboxylic acid group.

Properties

IUPAC Name |

1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3/c13-7-2-1-3-8-10(7)11(15-14-8)16-5-6(12(18)19)4-9(16)17/h1-3,6H,4-5H2,(H,14,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDVNTZFXKGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, synthesis, and structure-activity relationships.

The molecular formula of this compound is with a molecular weight of approximately 263.22 g/mol . The compound features both indazole and pyrrolidine moieties, which are significant for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study utilizing A549 human lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Specifically, at a concentration of 100 µM, the compound reduced cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .

Table 1: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| This compound | 63.4 | <0.05 |

| Cisplatin | 21.2 | <0.001 |

The structure-dependent nature of its activity was further highlighted by modifications to the compound's structure, which either enhanced or diminished its efficacy against cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant bacterial strains. In vitro studies showed that it exhibited significant activity against Gram-positive pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these pathogens was determined to be below clinically relevant thresholds, indicating potential for therapeutic use .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <32 | Significant |

| Escherichia coli | <64 | Moderate |

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the indazole moiety followed by the introduction of the pyrrolidine and carboxylic acid functionalities. Optimization of reaction conditions is crucial to achieve high yields and purity.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds. For instance, derivatives of oxopyrrolidine have shown promising results in targeting both cancer cells and resistant bacterial strains. These findings suggest that modifications to the core structure can lead to improved efficacy and selectivity in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of indazole compounds, including 1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, exhibit potent anticancer properties. These compounds target specific kinases involved in cancer cell proliferation. For instance, the compound has been studied for its role as a Rho kinase inhibitor, which is crucial in regulating cytoskeletal dynamics and cellular motility in cancer cells .

Case Study: Rho Kinase Inhibition

A study demonstrated that the compound effectively inhibits Rho kinase activity, leading to reduced migration and invasion of cancer cells. The mechanism involves disrupting the actin cytoskeleton and affecting signaling pathways critical for tumor progression .

Biochemical Tool for Enzyme Inhibition

MetAP-2 Inhibition

The compound has also been identified as an inhibitor of Methionine Aminopeptidase 2 (MetAP-2), an enzyme implicated in various diseases, including cancer and cardiovascular disorders. Inhibiting MetAP-2 can lead to apoptosis in cancer cells by preventing protein maturation necessary for cell survival .

Case Study: Structure-Activity Relationship (SAR)

In a structure-activity relationship study, modifications of the pyrrolidine moiety were explored to enhance the inhibitory potency against MetAP-2. The findings indicated that certain substitutions on the indazole ring improved binding affinity and selectivity towards MetAP-2 over other aminopeptidases .

Pharmacological Studies

Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Case Study: Neuroprotection Mechanism

In experimental models of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve neuronal survival rates. The proposed mechanism involves modulation of apoptotic pathways and enhancement of antioxidant defenses within neuronal cells .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of 5-oxopyrrolidine-3-carboxylic acid is conserved across analogs, but substituents on the aromatic ring or heterocyclic system significantly influence properties. Key structural differences include:

Key Observations :

- Electron-withdrawing groups (EWGs) : Chloro, nitro, and fluoro substituents enhance stability and may influence bioactivity. For example, chloro derivatives in and demonstrated potent antioxidant activity.

- Electron-donating groups (EDGs): Amino groups (e.g., compound 6 in ) improved reducing power, suggesting EDGs enhance electron-donating capacity in antioxidants .

Antioxidant Activity

Antioxidant efficacy was evaluated using DPPH radical scavenging and reducing power assays (Fe³⁺ → Fe²⁺ reduction). Selected

Trends :

- Free carboxylic acid groups (e.g., compound 6 in ) correlate with high reducing power, likely due to enhanced electron transfer .

- Hybrid heterocycles (e.g., thiazole-oxadiazole in ) amplify radical scavenging, exceeding ascorbic acid activity.

- The fluorinated indazole in the target compound may reduce antioxidant efficacy compared to EDG-containing analogs due to fluorine’s electron-withdrawing nature.

Antimicrobial Potential

While the target compound’s antimicrobial activity is unexplored, analogs with chloro, nitro, or hydroxyphenyl groups show promise:

| Compound | MIC (μg/mL) | Key Pathogens Tested | Reference |

|---|---|---|---|

| 1-(2-Hydroxyphenyl) derivatives | 4–32 | S. aureus, E. coli | |

| Nitro-substituted derivatives | 8–64 | P. aeruginosa | |

| Target Compound (hypothetical) | N/A | N/A | N/A |

Insights :

Physicochemical Properties

Physical properties vary with substituents:

Analysis :

- Hydroxyl and carboxylic acid groups improve water solubility but may reduce thermal stability.

- Fluorine in the target compound could enhance metabolic stability and lipophilicity, affecting bioavailability.

Preparation Methods

Synthesis of the 4-Fluoro-1H-Indazole Core

- The fluorinated indazole nucleus is typically prepared starting from 4-fluoro-1H-indazole. A widely reported method involves selective iodination at the 3-position using iodine and potassium hydroxide in N,N-dimethylformamide (DMF) at room temperature (20°C) for 2 hours. This step yields 4-fluoro-3-iodo-1H-indazole with yields ranging from 65% to 86.5% depending on scale and conditions. The reaction is quenched with aqueous sodium bisulfite and extracted with ethyl acetate, followed by drying and purification through recrystallization or washing with petroleum ether to obtain a yellow solid intermediate.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodination reagent | Iodine (I2) | 65-86.5 | Stoichiometric excess of I2 and KOH |

| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent facilitates halogenation | |

| Temperature | 0 to 20°C | Reaction performed at room temperature or slightly cooled | |

| Reaction time | 2 to 5 hours | Monitored by TLC for completion | |

| Work-up | Quenched with NaHSO3, extracted with EtOAc | Standard aqueous work-up and organic extraction |

Coupling and Functionalization to Attach Pyrrolidine-3-carboxylic Acid

After obtaining the halogenated indazole intermediate, the next step involves coupling with a pyrrolidinone derivative. While direct literature on 1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is limited, analogous methods for attaching 5-oxopyrrolidine-3-carboxylic acid groups involve amide bond formation or nucleophilic substitution reactions.

A typical approach includes activation of the carboxylic acid functionality (e.g., via carbodiimide coupling agents or T3P® in 2-methyltetrahydrofuran) followed by reaction with the indazole amine or halogenated site under mild heating (around 40–50°C) for several hours to ensure coupling completion.

Purification is achieved by aqueous washes and recrystallization to isolate the final product with high purity.

Alternative Synthetic Strategies

- Some protocols suggest Suzuki-Miyaura cross-coupling reactions to introduce fluorine or other substituents on the indazole ring prior to carboxylation. This involves Pd-catalyzed coupling of boronic acid derivatives with halogenated indazoles, followed by hydrolysis of nitrile or ester intermediates to yield the carboxylic acid functionality.

The iodination step is well-characterized by LC-MS, showing molecular ion peaks consistent with 4-fluoro-3-iodo-1H-indazole (calculated m/z 262, observed 263 [M+H]+).

NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential to confirm the fluorine substitution pattern and the integrity of the indazole ring. Fluorine substitution typically shows characteristic coupling constants and chemical shifts around -110 ppm in ¹⁹F NMR.

Reaction yields and purity are optimized by controlling reaction temperature, stoichiometry of reagents, and solvent choice. For example, DMF is preferred for halogenation steps due to its polarity and ability to dissolve inorganic bases and iodine efficiently.

Safety protocols emphasize handling iodine and fluorinated intermediates in fume hoods with appropriate personal protective equipment due to their toxicity and volatility.

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Iodination of 4-fluoroindazole | I2, KOH, DMF, 20°C, 2 h | 65–86.5 | Formation of 4-fluoro-3-iodoindazole confirmed by LC-MS |

| 2 | Coupling with pyrrolidinone acid | Activation (e.g., T3P), 2-MeTHF, pyridine, 45°C, 8 h | Variable | Amide bond formation; monitored by HPLC |

| 3 | Purification | Aqueous wash, recrystallization | — | High purity product obtained |

The preparation of this compound is a multi-step process relying on selective halogenation of the indazole core followed by coupling with a pyrrolidine carboxylic acid derivative. The iodination step using iodine and potassium hydroxide in DMF is well-documented and reproducible with high yields. Subsequent coupling reactions require careful activation and mild conditions to preserve the functional groups. Analytical methods including LC-MS and NMR provide robust characterization to ensure structural integrity and purity. Optimization of reaction parameters and purification techniques are critical for efficient synthesis.

Q & A

Q. What are the established synthetic routes for 1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of fluorinated indazole precursors with pyrrolidine derivatives. For example:

- Step 1 : Reaction of 4-fluoro-1H-indazole-3-carbaldehyde with a pyrrolidine-3-carboxylic acid derivative under reflux in acetic acid, catalyzed by sodium acetate .

- Step 2 : Purification via recrystallization (e.g., using ethanol or DMF/acetic acid mixtures) to achieve yields of ~50–60% .

- Optimization : Adjusting molar ratios (e.g., 1:1.1 for aldehyde to amine), solvent choice (polar aprotic solvents improve solubility), and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation steps) can enhance yields .

Q. How is structural characterization performed for this compound, and what analytical data are critical?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm the indazole-pyrrolidine linkage (e.g., δ 8.1–8.3 ppm for indazole protons; δ 170–175 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] = 292.1) and fragmentation patterns .

- Elemental Analysis : Confirming C, H, N, and F percentages within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but poorly soluble in water (<0.1 mM). Solubility can be enhanced using co-solvents like ethanol or PEG-400 .

- Stability : Stable at room temperature for >6 months when stored in anhydrous, dark conditions. Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the pyrrolidone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

- Scaffold Modification : Introduce substituents at the indazole C4 position (e.g., Cl, Br) or modify the pyrrolidine ring (e.g., methyl groups) to assess impacts on target binding .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PYCR1, followed by enzymatic assays (IC determination) .

- Data Analysis : Compare IC values across derivatives to identify critical functional groups (e.g., fluoro groups enhance metabolic stability) .

Q. What catalytic systems are effective for scaling up enantioselective synthesis?

- Chiral Catalysts : Use Pd(OAc) with tert-butyl XPhos ligand in tert-butanol to achieve enantiomeric excess (ee) >90% for stereocenters .

- Reaction Monitoring : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to track ee during optimization .

Q. How can contradictory data in literature (e.g., varying bioactivity reports) be resolved?

- Experimental Reproducibility : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. For example, conflicting IC values in kinase inhibition assays may arise from differences in ATP concentrations .

- Meta-Analysis : Cross-reference NMR and crystallography data to confirm compound identity, as impurities (e.g., residual acetic acid) can skew bioactivity results .

Q. What mechanistic insights can be gained from studying its interaction with PYCR1?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.